Welcome to the BenchChem Online Store!
molecular formula C15H21NO4 B8163669 Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate

Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate

Cat. No. B8163669
M. Wt: 279.33 g/mol
InChI Key: FAIFBOMSAKCZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08324257B2

Procedure details

To a cooled (0° C.) solution of tert-butyl methoxycarbamate (2.35 g, 16.0 mmol) in THF (50 mL) was slowly added NaH (0.640 g, 16.0 mmol). After stirring at 0° C. for 5 minutes and then at room temperature for 30 minutes, the mixture was added dropwise to a solution of 3-chloro-1-phenylpropan-1-one (2.84 g, 16.8 mmol) in THF (25 mL). After stirring at room temperature for 30 minutes, the mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was chromatographed (10% ethyl acetate in hexanes) to provide the product (1.80 g, 40% yield) as a clear oil.
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH:3][C:4](=[O:10])[O:5][C:6]([CH3:9])([CH3:8])[CH3:7].[H-].[Na+].Cl[CH2:14][CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17]>C1COCC1>[CH3:1][O:2][N:3]([CH2:14][CH2:15][C:16](=[O:17])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:4](=[O:10])[O:5][C:6]([CH3:9])([CH3:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
CONC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.84 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(OC(C)(C)C)=O)CCC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.